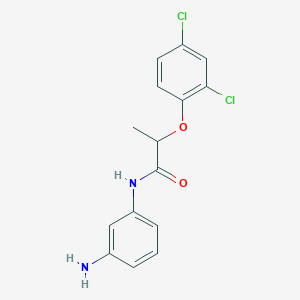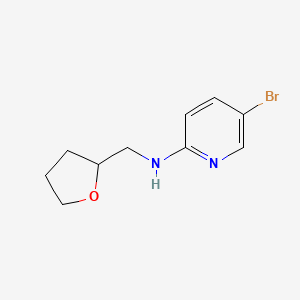![molecular formula C15H15Cl2NO B1437472 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline CAS No. 356537-28-5](/img/structure/B1437472.png)
3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline
Vue d'ensemble
Description
“3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline” is a chemical compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline” consists of a benzene ring with a chlorine atom and a methyl group attached. This is connected to an ethyl group with a phenoxy group attached, which also has a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline” include a molecular weight of 296.2 and a molecular formula of C15H15Cl2NO .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Chlorophenols, which share a part of the chemical structure with 3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline, have been evaluated for their effects on the aquatic environment. They exhibit moderate toxicity to mammalian and aquatic life, with long-term exposure posing considerable risks to fish. The persistence of these compounds in the environment varies, becoming moderate to high depending on conditions, although bioaccumulation is generally low. Notably, chlorophenols can have a significant organoleptic impact on water quality (Krijgsheld & Gen, 1986).
Electrochemical Surface Finishing and Energy Storage
In the realm of materials science, room-temperature haloaluminate ionic liquids, which include chloroaluminate mixtures, have been reviewed for their advancements in electroplating and energy storage technologies. This research highlights the evolving understanding of using these ionic liquids for electrochemical applications, hinting at the broader applicability of organochlorine compounds in advanced material processing and energy solutions (Tsuda, Stafford, & Hussey, 2017).
Antioxidant Capacity and Chemical Interactions
The study of antioxidant capacity in relation to organochlorine compounds, such as those involving chlorophenols, has contributed to understanding the mechanisms behind chemical interactions in biological systems. This includes insights into how certain antioxidants might interact with radicals, highlighting the chemical behavior of chlorinated compounds and their potential use in pharmaceutical and food science applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Propriétés
IUPAC Name |
3-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-11-14(17)3-2-4-15(11)18-9-10-19-13-7-5-12(16)6-8-13/h2-8,18H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKOXJHEEDDIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



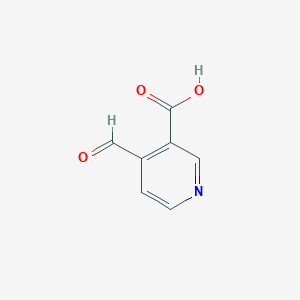
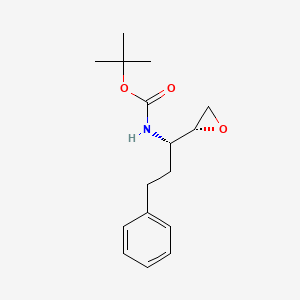
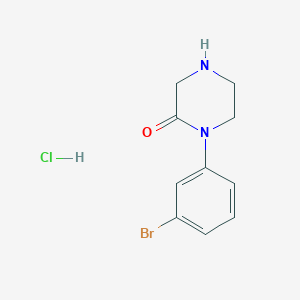
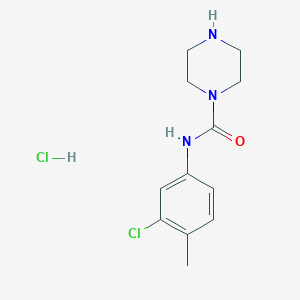
![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

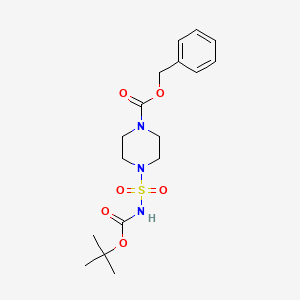
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
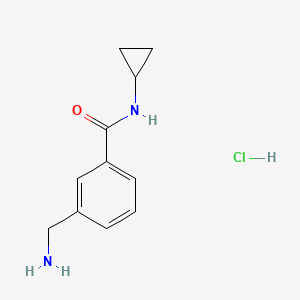
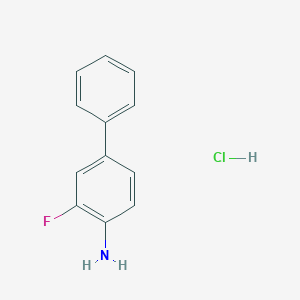
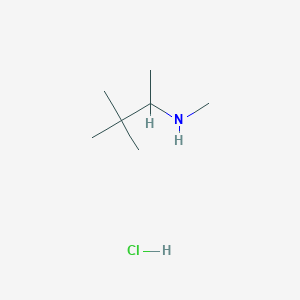
![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)
